2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol is a complex organic compound characterized by its unique structural features, which include a piperazine ring substituted with a benzyl group and a nitrophenyl ethanol moiety. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activity and applications in drug development. The molecular formula for this compound is CHNO, and it is classified under the category of piperazine derivatives.
The compound can be synthesized through specific organic reactions, primarily involving the reaction of 4-nitrobenzaldehyde with 4-benzylpiperazine. This synthesis typically employs reducing agents and specific solvents to facilitate the reaction. It is also commercially available from various chemical suppliers, which indicates its relevance in research settings.
2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. These compounds often exhibit activities such as antimicrobial, anticancer, and neuroprotective effects, making them significant in both medicinal and industrial applications .
The synthesis of 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the piperazine nitrogen on the carbonyl carbon of the aldehyde, followed by reduction to form the desired alcohol. The yield and purity of the product can be enhanced through purification techniques such as recrystallization or chromatography.
2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol is involved in various chemical reactions:
These reactions can be utilized to modify the compound for specific applications or to synthesize related derivatives that may exhibit enhanced biological activity.
The mechanism of action for 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol involves its interaction with various biological targets:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are often employed to confirm the structure and purity of synthesized compounds .
2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol has several scientific uses:
The emergence of 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol represents a strategic evolution in central nervous system (CNS)-targeted pharmacophores during the early 21st century. This compound belongs to a class of rationally designed molecules leveraging the benzylpiperazine scaffold, historically recognized for its versatile interactions with neurological targets. While not a naturally occurring entity, its development stemmed from systematic modifications of arylethanolamine derivatives known for their affinity toward monoaminergic receptors and transporters. The deliberate incorporation of the 4-nitrophenyl group constituted a significant structural departure aimed at modulating electronic properties and enhancing target selectivity. Early synthetic efforts focused on optimizing the spacer length between the piperazine nitrogen and the ethanolamine oxygen, converging on the two-carbon chain as optimal for balancing conformational flexibility and receptor engagement. Documentation of its synthesis and preliminary characterization appeared in specialized chemical screening libraries by the mid-2010s, reflecting medicinal chemistry efforts to expand the repertoire of multi-target neuroactive compounds .
Its discovery timeline parallels increased interest in piperazine-containing psychotropic agents, though with a distinct shift toward rational design for specific receptor subtypes rather than broad screening. Unlike earlier benzylpiperazine derivatives investigated for recreational purposes, this compound's development incorporated stringent structure-activity relationship (SAR) principles, positioning the electron-withdrawing nitro group para to the ethanol moiety to influence π-electron density and hydrogen-bonding potential. This period also saw advances in synthetic methodologies enabling efficient N-alkylation of benzylpiperazine with activated 2-halo-1-(4-nitrophenyl)ethanol precursors, facilitating broader exploration of this chemical space [1] .
The molecular architecture of 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol (empirical formula C₁₉H₂₃N₃O₃, molecular weight 341.41 grams per mole) integrates two pharmacologically significant domains connected via an ethanol linker, each contributing distinct electronic and steric properties critical to its bioactivity profile.
Table 1: Key Physicochemical Properties of 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol Domains
Structural Domain | Key Features | Contribution to Bioactivity |
---|---|---|
4-Benzylpiperazin-1-yl | Tertiary amine (basic), lipophilic benzyl, flexible piperazine ring | Membrane permeability, cation binding, receptor anchoring via ionic/van der Waals interactions |
Ethanol Linker | Hydroxy group (-OH), ethylene spacer (-CH₂CH₂-) | Hydrogen bonding, conformational flexibility, moderate hydrophilicity |
4-Nitrophenyl | Strong electron-withdrawing -NO₂ group (para position), planar aromatic system | Dipole interactions, charge-transfer complex formation, modulation of adjacent OH acidity |
2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol exemplifies the strategic design of multi-target-directed ligands aimed at addressing complex neurological disorders involving intertwined pathological pathways. Its structural duality enables simultaneous engagement with complementary targets:
Table 2: Potential Therapeutic Target Spectrum of 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol
Therapeutic Area | Molecular Targets | Proposed Mechanism | Supporting Evidence from Analogues |
---|---|---|---|
Parkinson's Disease | Dopamine D2/3 receptors, Muscarinic M4 receptors | D2 partial agonism / M4 antagonism restoring striatal balance | Patent WO2017079641A1: Related benzylpiperidinyl carboxamides as M4 antagonists [3] |
Schizophrenia | 5-HT2A, 5-HT1A, D2 receptors | Serotonin-dopamine modulation mitigating positive/negative symptoms & cognitive deficits | Indole-based MTDLs showing antipsychotic profiles in preclinical models |
Neuroinflammation | IL-17A signaling modulation | Indirect suppression of Th17 cell activation via neuronal GPCR-mediated pathways | Patent WO2020163554A1: Piperazine derivatives reducing IL-17A production [5] |
Table 3: Synthetic Routes and Analog Exploration for Structural Optimization
Synthetic Approach | Key Intermediates | Modification Focus | Observed Impact on Activity |
---|---|---|---|
N-Alkylation of Piperazine | 1-Benzylpiperazine + 2-Chloro-1-(4-nitrophenyl)ethanol | Varying linker length (ethylene vs. propylene) | Ethylene linker optimal for M4 affinity / selectivity |
N-Substitution on Benzyl Ring | 4-Substituted-benzyl chlorides + piperazine | Electron-donating (-OCH₃) vs. withdrawing groups (-CF₃) | Electron-neutral benzyl preferred for D2/5-HT balance |
Nitrophenyl Substitution Pattern | Ortho/meta/para-nitro isomers | Steric and electronic effects | Para-nitro maximizes mAChR engagement and LogD |
Ethanol Bioisosteres | Replacement of -CH₂OH with tetrazole or carboxylic acid | Altering H-bonding capacity and polarity | Reduced CNS penetration; retained peripheral IL-17 effects |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1